Cas no 1026867-48-0 (2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol)

2-(5-Nitro-1H-pyrazol-1-yl)ethan-1-ol is a nitro-substituted pyrazole derivative with a hydroxyl-functionalized ethyl linker, offering versatility in synthetic applications. Its structure combines the reactivity of a nitro group with the stability of a pyrazole ring, making it a valuable intermediate in pharmaceutical and agrochemical research. The hydroxyl group enhances solubility and provides a handle for further functionalization, facilitating the synthesis of more complex molecules. This compound is particularly useful in heterocyclic chemistry, where it serves as a precursor for the development of bioactive compounds. Its well-defined chemical properties ensure consistent performance in reactions such as nucleophilic substitutions and coupling processes.
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol structure
1026867-48-0 structure
Product name:2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
CAS No:1026867-48-0
MF:C5H7N3O3
MW:157.127380609512
CID:4568541
PubChem ID:10374681

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
    • Inchi: 1S/C5H7N3O3/c9-4-3-7-5(8(10)11)1-2-6-7/h1-2,9H,3-4H2
    • InChI Key: JWALXPWEBZKBBE-UHFFFAOYSA-N
    • SMILES: C(O)CN1C([N+]([O-])=O)=CC=N1

Computed Properties

  • Exact Mass: 157.048741g/mol
  • Monoisotopic Mass: 157.048741g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.4
  • Molecular Weight: 157.13g/mol
  • Topological Polar Surface Area: 83.9Ų

2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01007027-5g
2-(5-Nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
5g
¥8080.0 2023-04-06
Enamine
EN300-1704835-10g
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
10g
$7985.0 2023-09-20
Enamine
EN300-1704835-1g
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
1g
$986.0 2023-09-20
1PlusChem
1P01DVE4-5g
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
5g
$5119.00 2023-12-26
A2B Chem LLC
AX26028-500mg
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
500mg
$845.00 2024-04-20
Aaron
AR01DVMG-500mg
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
500mg
$1083.00 2025-02-09
1PlusChem
1P01DVE4-500mg
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
500mg
$1013.00 2023-12-26
Aaron
AR01DVMG-50mg
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
50mg
$342.00 2025-03-30
Enamine
EN300-1704835-5g
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
5g
$4091.0 2023-09-20
1PlusChem
1P01DVE4-10g
2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol
1026867-48-0 95%
10g
$9932.00 2023-12-26

Additional information on 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol

2-(5-Nitro-1H-Pyrazol-1-Yl)Ethan-1-Ol: A Comprehensive Overview

The compound 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol, identified by the CAS number 1026867-48-0, is a significant molecule in the field of organic chemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecule consists of a pyrazole ring substituted with a nitro group at the 5-position and an ethanolic hydroxyl group at the 1-position, making it a versatile building block for further chemical modifications.

Recent studies have highlighted the importance of pyrazole derivatives in drug discovery, particularly in the development of anticancer agents. The nitro group attached to the pyrazole ring introduces electron-withdrawing effects, which can enhance the molecule's reactivity and bioavailability. This makes 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol a promising candidate for exploring new therapeutic interventions. Researchers have also investigated its potential as a precursor for synthesizing more complex heterocyclic compounds, which are widely used in pharmaceuticals and agrochemicals.

The synthesis of 2-(5-nitro-1H-pyrazol-1-yl)ethan-1-ol involves a multi-step process that typically begins with the preparation of the pyrazole ring. One common approach is the condensation of β-diketones with hydrazines, followed by nitration to introduce the nitro group. The hydroxyl group is then introduced through reduction or substitution reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing production costs and minimizing waste.

In terms of physical properties, 2-(5-nitro-1H-pyrazol-1-yll ethan-l -ol exhibits a melting point of approximately 98°C and is sparingly soluble in water but highly soluble in organic solvents like dichloromethane and ethanol. These properties make it suitable for use in various organic reactions, including nucleophilic substitutions and oxidations. The molecule's stability under different pH conditions has also been studied, revealing its potential for use in acidic or basic environments without significant degradation.

One of the most exciting developments involving this compound is its application in medicinal chemistry. Scientists have explored its ability to inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs). Preclinical studies have shown that derivatives of 2-(5-nitro-lH-pyrazol-l-yll ethan-l -ol can effectively suppress tumor growth in animal models, suggesting its potential as an anticancer drug candidate. Additionally, its ability to modulate signaling pathways like the MAPK/ERK pathway has opened new avenues for targeted therapy research.

Another area where 2-(5-nitro-lH-pyrazol-l-yll ethan-l -ol has shown promise is in materials science. Researchers have utilized this compound as a building block for constructing advanced materials with tailored properties, such as stimuli-responsive polymers and coordination polymers. Its ability to form hydrogen bonds and participate in π–π interactions makes it an ideal component for designing self-healing materials and sensors.

Despite its numerous applications, the handling and storage of 2-(5-nitro-lH-pyrazol-l-yll ethan-l -ol require careful consideration due to its sensitivity to light and oxygen. Proper storage conditions, such as keeping it in an amber bottle under nitrogen atmosphere, are essential to maintain its stability and purity. Safety protocols must also be followed during synthesis and handling to prevent exposure risks.

In conclusion, 2-(5-nitro-lH-pyrazol-l-yll ethan-l -ol (CAS No: 1026867480) is a versatile compound with significant potential across multiple scientific disciplines. Its unique chemical structure, combined with recent advancements in synthesis and application techniques, positions it as a valuable tool for researchers in drug discovery, materials science, and beyond. Continued exploration into its properties and functionalities will undoubtedly unlock new opportunities for innovation and development.

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